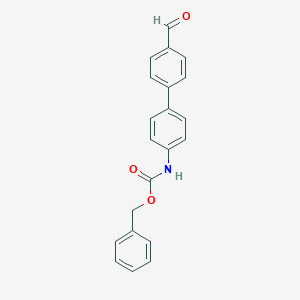

4-(Cbz-Amino)-4'-formylbiphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

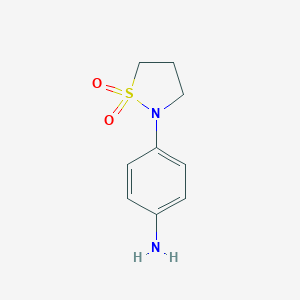

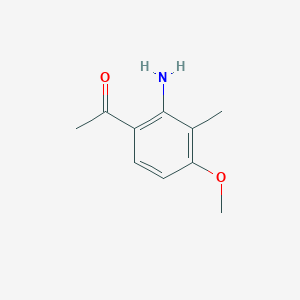

“4-(Cbz-Amino)-4’-formylbiphenyl” likely refers to a biphenyl compound with a Cbz-protected amino group and a formyl group. Cbz (or benzyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

While specific synthesis methods for “4-(Cbz-Amino)-4’-formylbiphenyl” were not found, Cbz-protected amines can be synthesized from various amines using many methods . One such method involves the use of isocyanate intermediates, generated in situ, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of “4-(Cbz-Amino)-4’-formylbiphenyl” would likely involve a biphenyl backbone with a Cbz-protected amino group and a formyl group attached. The Cbz group itself consists of a carbamate functional group attached to a benzyl group .

Chemical Reactions Analysis

Cbz-protected amines can undergo a variety of reactions. They can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate . They can also undergo reactions with various nucleophiles and electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Cbz-Amino)-4’-formylbiphenyl” would depend on its specific structure. For example, a related compound, 1-BOC-4-CBZ-AMINO-PIPERIDINE, has a density of 1.2±0.1 g/cm3, a boiling point of 427.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Cbz-Amino)-4’-formylbiphenyl: plays a crucial role in organic synthesis, particularly as an intermediate for the synthesis of complex molecules. Its protected amino group allows for selective reactions to occur at other functional sites without interference. This compound can be used to introduce amine functionalities in a controlled manner, which is essential for the synthesis of pharmaceuticals and biologically active molecules .

Pharmaceutical Research

In drug development, 4-(Cbz-Amino)-4’-formylbiphenyl is used to create amide bonds, which are a common linkage found in many drugs. The Cbz (carbobenzyloxy) group protects the amino functionality during the synthesis process, preventing unwanted side reactions and ensuring the production of pure compounds. This is particularly important in the synthesis of peptide-based drugs .

Material Science

The compound’s ability to form stable intermediates is beneficial in material science, where it can be used to develop new polymeric materials with specific mechanical and chemical properties. Its biphenyl structure can contribute to the thermal stability and rigidity of polymers .

Analytical Methods

In analytical chemistry, 4-(Cbz-Amino)-4’-formylbiphenyl can be utilized as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the calibration of instruments and ensures the accuracy of analytical results .

Biochemistry Research

The Cbz-protected amino group is significant in biochemistry research for studying enzyme-catalyzed reactions where the amino group’s reactivity needs to be controlled. It allows researchers to investigate the role of amino groups in biological systems without premature reaction or degradation .

Industrial Applications

On an industrial scale, 4-(Cbz-Amino)-4’-formylbiphenyl is involved in the large-scale synthesis of dyes, pigments, and advanced materials. Its structural components are integral in creating colorfast and durable materials for various applications .

Wirkmechanismus

Target of Action

The primary target of the compound 4-(Cbz-Amino)-4’-formylbiphenyl is amines . The Cbz (carboxybenzyl) group in the compound acts as a protecting group for amines . This protection is particularly important for peptide synthesis .

Mode of Action

The compound interacts with its targets (amines) through a process known as Cbz protection . This process is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates HCl and requires some base .

Biochemical Pathways

The compound affects the amine protection and deprotection pathways . These carbamates can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the Cbz group), or basic conditions (piperidine for FMOC) respectively .

Pharmacokinetics

The cbz group is known to be stable to bases and acids , which could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the protection of amines as less reactive carbamates in organic synthesis . This protection is particularly important for peptide synthesis . The Cbz protecting group can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C .

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature . For example, the Cbz protecting group can be removed under certain conditions, such as a pH less than 1 at 100°C . Furthermore, the compound’s action can also be influenced by the presence of other chemical reagents .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl N-[4-(4-formylphenyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-21(24)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWRCUFWYFESLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585632 |

Source

|

| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cbz-Amino)-4'-formylbiphenyl | |

CAS RN |

939758-25-5 |

Source

|

| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)

![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)